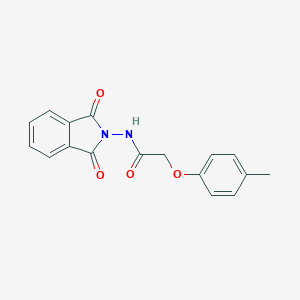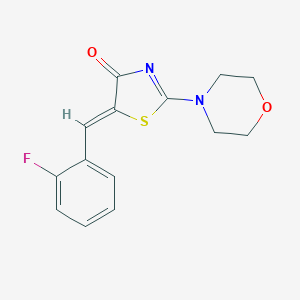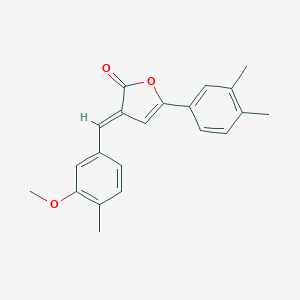
(2,5-Dimethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 2,5-dimethoxyphenyl group and a 4-methyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution with 2,5-Dimethoxyphenyl Group: The introduction of the 2,5-dimethoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. Common reagents used in this step include 2,5-dimethoxybenzene and appropriate halogenating agents.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic methods to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Medicine: Quinoline derivatives, including N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar 2,5-dimethoxyphenyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.
2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is unique due to its quinoline core structure, which distinguishes it from other similar compounds that typically have a phenethylamine or benzylamine core. This structural difference may result in distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
5557-41-5 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-methylquinolin-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-18(19-15-7-5-4-6-14(12)15)20-16-11-13(21-2)8-9-17(16)22-3/h4-11H,1-3H3,(H,19,20) |
InChI-Schlüssel |
XIVSIOSTZUPIFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC |
Löslichkeit |
1.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3,4-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415451.png)
![2-{5-[(5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B415455.png)
![Ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate](/img/structure/B415457.png)
![2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B415459.png)
![METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B415461.png)
![7-Methyl-2-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415462.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B415463.png)
![[3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidino)methanone](/img/structure/B415464.png)
![Ethyl 2-[[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415465.png)
